molecular formula C10H20O2 B1593666 Methyl 6-methyloctanoate CAS No. 5129-62-4

Methyl 6-methyloctanoate

Cat. No.: B1593666
CAS No.: 5129-62-4
M. Wt: 172.26 g/mol
InChI Key: MMQPDXPEMSYPFH-UHFFFAOYSA-N
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Description

Methyl 6-methyloctanoate (CAS: 5129-62-4) is a branched-chain fatty acid methyl ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . Its IUPAC name is this compound, and it is structurally characterized by a methyl branch at the sixth carbon of the octanoic acid chain, esterified with a methanol group. Key physical properties include a boiling point of 196°C, density of 0.872 g/cm³, and a flash point of 71°C . The compound is commonly identified in gas chromatography (GC) analyses due to its distinct retention index (RI) of 1118 on non-polar columns, which aids in its differentiation from linear and other branched esters .

This compound has been studied in diverse contexts, including its role as a pheromone component in insects and as an intermediate in the synthesis of complex branched esters like methyl 4,8-dimethyldecanoate . Its structural uniqueness influences both its chemical reactivity and biological interactions.

Properties

CAS No.

5129-62-4

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

methyl 6-methyloctanoate

InChI

InChI=1S/C10H20O2/c1-4-9(2)7-5-6-8-10(11)12-3/h9H,4-8H2,1-3H3

InChI Key

MMQPDXPEMSYPFH-UHFFFAOYSA-N

SMILES

CCC(C)CCCCC(=O)OC

Canonical SMILES

CCC(C)CCCCC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Deoxygenation via Decarboxylation/Decarbonylation

Methyl 6-methyloctanoate undergoes catalytic deoxygenation to produce hydrocarbons under hydrogen-rich conditions. Key findings include:

Reaction Pathways

  • Decarboxylation : Loss of CO<sub>2</sub> yields a hydrocarbon with one fewer carbon (C<sub>9</sub>).

  • Decarbonylation : Loss of CO produces water and a C<sub>9</sub> hydrocarbon.

Catalytic Systems

CatalystConditionsMajor ProductsSelectivitySource
Pt/Al<sub>2</sub>O<sub>3</sub>603 K, H<sub>2</sub> flowC<sub>9</sub> alkanes (e.g., 6-methylheptane)70–85%
Pd/C603 K, H<sub>2</sub> flowC<sub>9</sub> alkanes60–75%
  • Mechanistic Insights :

    • The reaction proceeds via adsorption of the ester on metal sites, followed by cleavage of the C–O bond.

    • Branching at the 6-position may slow deactivation by reducing coke formation compared to linear esters .

Acid-Catalyzed Hydrolysis

Hydrolysis of this compound produces 6-methyloctanoic acid and methanol. Over H-ZSM5 zeolite:

Reaction Conditions

CatalystTemperatureConversionMajor ProductsByproductsSource
H-ZSM5673 K48.6%6-methyloctanoic acidLight hydrocarbons
H-ZSM5773 K99.7%Aromatics (toluene, xylene)C<sub>2</sub>-C<sub>7</sub> alkanes
  • Key Observations :

    • Hydrolysis dominates at lower temperatures (673 K), forming 6-methyloctanoic acid .

    • At higher temperatures (773 K), acid intermediates undergo cracking and cyclization to aromatics .

Condensation Reactions

Under acidic or oxidative conditions, this compound forms high-molecular-weight products:

Product Distribution

ConditionsMajor ProductsYieldSource
H-ZSM5, 673 K8-Pentadecanone, tetradecene16–43%
Pt/TiO<sub>2</sub>, 603 KOctyl-6-methyloctanoate10–15%
  • Mechanism :

    • Ketonization : Two ester molecules condense to form symmetrical ketones (e.g., 8-pentadecanone) via surface carboxylate intermediates .

    • Transesterification : Ester exchange with alcohols yields branched esters (e.g., octyl-6-methyloctanoate) .

Thermal Cracking and Aromatization

At elevated temperatures (>700 K), this compound undergoes pyrolysis and aromatization:

Product Profile

TemperatureCatalystMajor ProductsMinor ProductsSource
773 KH-ZSM5Toluene, ethylbenzeneC<sub>2</sub>-C<sub>4</sub> alkanes
773 KNoneAlkenes, branched alkanesCO, CO<sub>2</sub>
  • Pathways :

    • Dehydrocyclization : Direct cyclization of alkyl chains to form aromatics.

    • Cracking : β-scission of the alkyl chain yields lighter hydrocarbons (C<sub>2</sub>-C<sub>7</sub>) .

Catalyst Deactivation

  • Causes : Coke deposition from unsaturated hydrocarbons and heavy condensation products .

  • Mitigation :

    • Regeneration : Switching to H<sub>2</sub> flow restores activity by hydrogenating coke precursors .

    • **

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Isomers and Homologues

Methyl 6-methyloctanoate belongs to a family of methyl-branched octanoate esters. Key structural analogues include:

  • Methyl 5-methyloctanoate (CAS: Not explicitly provided)
  • Methyl 7-methyloctanoate (CAS: Not explicitly provided)
  • Methyl 8-methyloctanoate (e.g., sandaracopimaric acid methyl ester, CAS: Not explicitly provided)
  • Linear methyl octanoate (CAS: 111-11-5)
Table 1: Structural and Physical Property Comparison
Compound Molecular Formula Branch Position Boiling Point (°C) Retention Index (RI) Key Applications/Notes
This compound C₁₀H₂₀O₂ 6 196 1118 Pheromone studies, polymer synthesis intermediate
Methyl 7-methyloctanoate C₁₀H₂₀O₂ 7 ~200 (estimated) ~1150 (estimated) Bacterial polyester synthesis
Methyl octanoate (linear) C₉H₁₈O₂ None 193 1083 Flavor/fragrance industry
2-Methylpropyl hexanoate C₁₀H₂₀O₂ 2 (alcohol chain) - 1118 Similar RI but distinct structure

Chromatographic Behavior

The retention index (RI) is a critical parameter for distinguishing methyl-branched esters in GC analyses. This compound exhibits an RI of 1118 on non-polar columns, identical to 2-methylpropyl hexanoate but higher than linear methyl octanoate (RI: 1083) . In contrast, esters with branches closer to the ester group (e.g., methyl 7-methyloctanoate) typically elute later due to increased molecular weight and branching effects .

(a) Pheromone Activity

This compound and its isomers have been investigated in insect communication systems. For example, 7-methyloctyl 7-methyloctanoate (7Me7Me), a structurally related compound, was identified as a sex pheromone in Elater ferrugineus beetles .

Key Research Findings

Branch Position Dictates Reactivity: The inability of this compound to form PHAs contrasts with its 7-methyl analogue, emphasizing the role of branch position in enzymatic recognition .

Chromatographic Differentiation: Despite identical RIs with some analogues (e.g., 2-methylpropyl hexanoate), mass spectrometry and synthesis of reference standards enable unambiguous identification .

Limited Natural Occurrence: Unlike 7-methyloctanoate derivatives, this compound is less commonly reported in natural sources, suggesting its synthetic or niche biological roles .

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